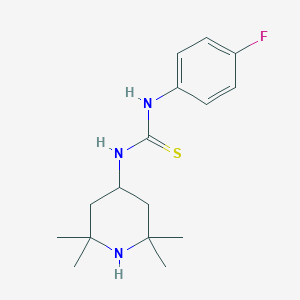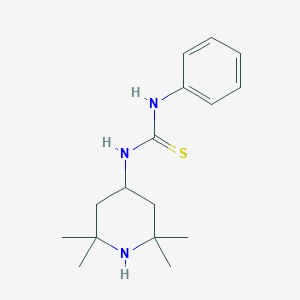![molecular formula C20H20N2O6 B506430 METHYL 4-(3-{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}PROPANAMIDO)BENZOATE](/img/structure/B506430.png)
METHYL 4-(3-{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}PROPANAMIDO)BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 4-(3-{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}PROPANAMIDO)BENZOATE is a complex organic compound with a molecular formula of C21H24O4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(3-{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}PROPANAMIDO)BENZOATE typically involves multi-step organic reactions. One common method includes the esterification of 4-aminobenzoic acid with methanol in the presence of a strong acid catalyst, followed by the formation of an amide bond through the reaction with 4-(methoxycarbonyl)phenyl isocyanate. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-(3-{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}PROPANAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The ester and amide groups can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to its corresponding alcohols and amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester and amide sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as hydroxide ions or amines in basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and amides.
Reduction: Alcohols and amines.
Substitution: Substituted esters and amides.
Scientific Research Applications
METHYL 4-(3-{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}PROPANAMIDO)BENZOATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of METHYL 4-(3-{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}PROPANAMIDO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
METHYL 4-(3-{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}PROPYL)PHENYLPROPIONATE: Similar structure but with a propyl group instead of a propanamido group.
3-METHOXY-4-(METHOXYCARBONYL)PHENYLBORONIC ACID: Contains a boronic acid group instead of an amide group.
Uniqueness
METHYL 4-(3-{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}PROPANAMIDO)BENZOATE is unique due to its specific combination of ester and amide functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and interactions with various molecular targets, making it valuable in diverse research and industrial contexts.
Properties
Molecular Formula |
C20H20N2O6 |
|---|---|
Molecular Weight |
384.4g/mol |
IUPAC Name |
methyl 4-[[4-(4-methoxycarbonylanilino)-4-oxobutanoyl]amino]benzoate |
InChI |
InChI=1S/C20H20N2O6/c1-27-19(25)13-3-7-15(8-4-13)21-17(23)11-12-18(24)22-16-9-5-14(6-10-16)20(26)28-2/h3-10H,11-12H2,1-2H3,(H,21,23)(H,22,24) |
InChI Key |
CEKNBZHRQWVLPU-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)NC2=CC=C(C=C2)C(=O)OC |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)NC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ISOPROPYL 4-CYANO-3-METHYL-5-[(2-PHENYLACETYL)AMINO]-2-THIOPHENECARBOXYLATE](/img/structure/B506349.png)
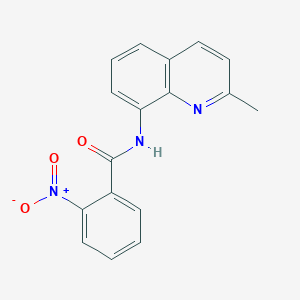
![5-[(2-bromophenoxy)methyl]-N-(2-ethoxyphenyl)furan-2-carboxamide](/img/structure/B506353.png)
![N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-METHYL-3-NITROBENZAMIDE](/img/structure/B506354.png)
![1-methyl-N-[2-(methylsulfanyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B506355.png)
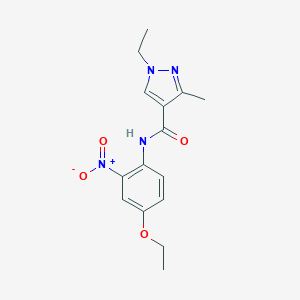
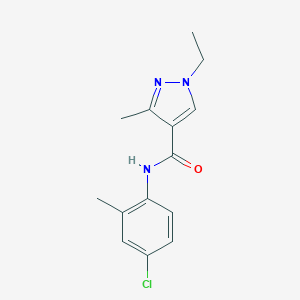
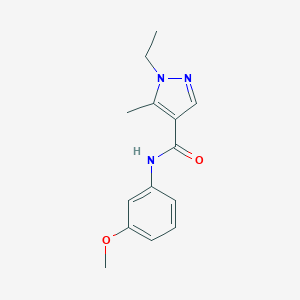
![4-{[5-(Methoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B506360.png)
![2-[(2,5-dichlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B506361.png)
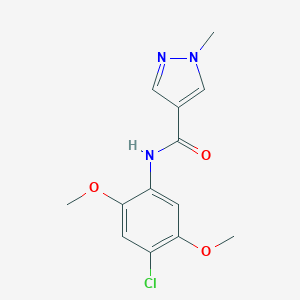
![2-Bromo-4-[3-(4-ethyl-1-piperazinyl)-3-oxo-1-propenyl]phenyl methyl ether](/img/structure/B506364.png)
